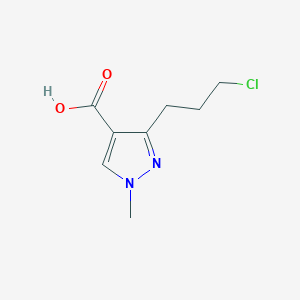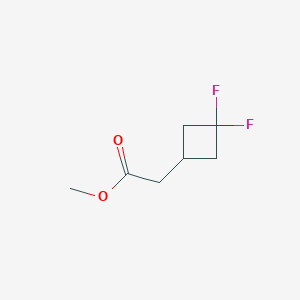
Methyl 2-(3,3-difluorocyclobutyl)acetate
Descripción general
Descripción
“Methyl 2-(3,3-difluorocyclobutyl)acetate” is a chemical compound with the molecular formula C7H10F2O2 . Its molecular weight is 164.15 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “Methyl 2-(3,3-difluorocyclobutyl)acetate” involves a multi-step reaction . The first step involves the use of diethyl ether and 1,2-dimethoxyethane under an inert atmosphere at 20°C for 60 hours . The second step involves the use of acetic acid and zinc at 100°C for 15 hours . The final step involves the use of (bis-(2-methoxyethyl)amino)sulfur trufluoride in dichloromethane and ethanol at 20°C for 16 hours .Molecular Structure Analysis
The InChI code for “Methyl 2-(3,3-difluorocyclobutyl)acetate” is 1S/C7H10F2O2/c1-11-6(10)2-5-3-7(8,9)4-5/h5H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(3,3-difluorocyclobutyl)acetate” is a liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point data is not available .Aplicaciones Científicas De Investigación
Difluorocarbene Generation
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) exhibits notable efficiency as a difluorocarbene source under specific conditions, exhibiting reactivity characteristics comparable to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). It has shown promising results in reactions with n-butyl acrylate, yielding a significant percentage of difluorocyclopropane products (Eusterwiemann, Martínez, & Dolbier, 2012).
Structural Analysis
The compound's crystal and molecular structure have been determined through single-crystal X-ray diffraction, revealing its triclinic system and providing comprehensive details about its unit cell parameters. This detailed analysis contributes to understanding its configuration and the structural relationships within the molecule (Makaev, Radul, Gdanets, Malinovskii, & Gudima, 2006).
Electrochemical Fluorination
Studies have explored the electrochemical fluorination of related compounds using tetrabutylammonium fluoride (TBAF). This approach includes investigating various parameters such as oxidation potential, temperature, and TBAF concentration, significantly impacting fluorination efficiency. These findings have implications for the mono-fluorination of related acetate compounds, offering insights into optimizing conditions for efficient fluorination (Balandeh et al., 2017).
Vibrational Spectroscopy
The vibrational spectra, including Raman and infrared spectra of related methylcyclobutyl acetate compounds, have been studied. This research has helped analyze the observed frequencies in terms of characteristic group frequencies, contributing to a deeper understanding of the structural and electronic characteristics of these compounds (Selvarajan, Subramanian, & Rao, 2013).
Safety and Hazards
“Methyl 2-(3,3-difluorocyclobutyl)acetate” is classified as a hazardous substance . It has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of contact with skin or if swallowed .
Propiedades
IUPAC Name |
methyl 2-(3,3-difluorocyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-11-6(10)2-5-3-7(8,9)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKKJVGBLQLQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,3-difluorocyclobutyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




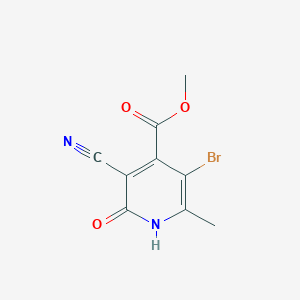
![oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1433654.png)
![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)
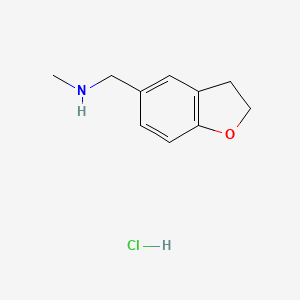

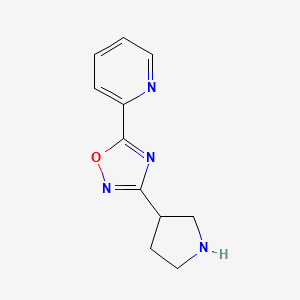
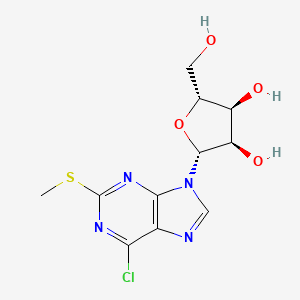
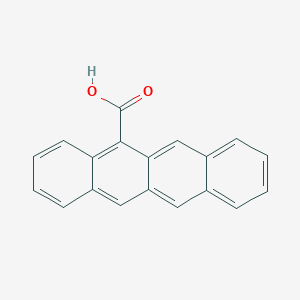
![2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester](/img/structure/B1433667.png)
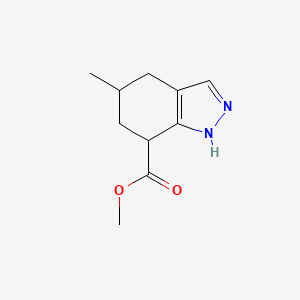
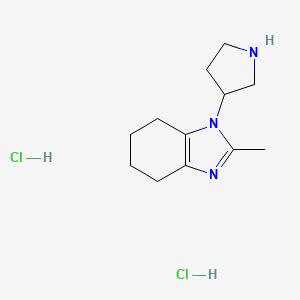
![2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1433673.png)
